molecular formula C19H26O5 B1597357 (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate CAS No. 22518-07-6

(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate

Cat. No. B1597357
CAS RN: 22518-07-6
M. Wt: 334.4 g/mol
InChI Key: DBEFONQGRSUFQO-UHFFFAOYSA-N
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Description

3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene is primarily located in the membrane (predicted from logP). Outside of the human body, 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene can be found in fats and oils. This makes 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene a potential biomarker for the consumption of this food product.

Scientific Research Applications

Biological Activities and Chemical Synthesis

  • Antiprotozoal Activity : Compounds structurally similar to the specified chemical, including thymol derivatives, have demonstrated moderate antiprotozoal activity against certain protozoa. Specific compounds have shown selectivity towards Giardia lamblia trophozoites. However, these compounds were less active than standard antiprotozoal drugs like metronidazole and emetine (Bustos-Brito et al., 2016).

  • Antifungal and Antimicrobial Properties : Phenylpropanoids and related compounds, similar in structure to the chemical , have displayed antifungal activity against Colletotrichum acutatum, C. fragariae, and C. gloesporioides. Certain compounds have also demonstrated antimicrobial activities against Mycobacterium intracellulare (Tabanca et al., 2005).

  • Synthesis of Biologically Active Compounds : The chemical structure can serve as an intermediate in the synthesis of various biologically active compounds. This includes ACE inhibitors, which are crucial for treating conditions like hypertension (Zhang et al., 2009).

  • Synthesis of Natural and Pharmacologically Active Compounds : The molecule and its derivatives have been synthesized as part of studies exploring natural dihydrobenzofurans and their pharmacological activities (Vijayakumari et al., 2006).

  • Inhibition of M. tuberculosis Pathway : Derivatives of the compound have been investigated for their inhibitory effects on MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds are significant for their potential use in novel antibacterial treatments (Li et al., 2011).

  • Characterization in Novel Resins : Related chemical structures have been incorporated into novel resin compositions, like phthalonitrile cyano resin, with potential applications in high-temperature resistant materials (Wang et al., 2020).

  • Antimicrobial Activity of Derivatives : Methyl derivatives of the compound have shown antimicrobial activity. This application is significant in the development of new antimicrobial agents (Gein et al., 2020).

properties

IUPAC Name

[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEFONQGRSUFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132477
Record name [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate

CAS RN

22518-07-6
Record name [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22518-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
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(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
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(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
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(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
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(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
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(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate

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